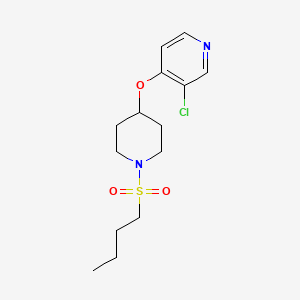

4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with the piperidin-4-ylsulfonyl moiety have been synthesized and evaluated for their biological activities. For instance, a study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which were evaluated against butyrylcholinesterase (BChE) enzyme. The compounds exhibited potential enzyme inhibitory activity, showcasing their relevance in therapeutic applications related to enzyme regulation (Khalid et al., 2016).

Anticancer Potential

Research into sulfonamide compounds with piperidine structures has revealed their potential as anticancer agents. For example, Madácsi et al. (2013) synthesized a library of piperidine ring-fused aromatic sulfonamides and tested them for their ability to induce oxidative stress and glutathione depletion in cancer cells, showing promising cytotoxic effects in micromolar concentrations. This study indicates the potential of such compounds in cancer therapy (Madácsi et al., 2013).

Antimicrobial Activity

The synthesis and evaluation of N-substituted derivatives of compounds containing the phenylsulfonyl piperidin-4-yl moiety have also been explored for their antimicrobial properties. Khalid et al. (2016) synthesized a series of N-substituted derivatives and evaluated them against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant activity (Khalid et al., 2016).

Molecular Docking Studies

The interaction of sulfonyl-containing compounds with biological targets has been studied through molecular docking. Khalid, Rehman, and Abbasi (2014) synthesized a series of new N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Their research included molecular docking to examine binding interactions, revealing the compounds' potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

Mechanism of Action

Mode of Action

The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-3-chloropyridine” is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(1-butylsulfonylpiperidin-4-yl)oxy-3-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S/c1-2-3-10-21(18,19)17-8-5-12(6-9-17)20-14-4-7-16-11-13(14)15/h4,7,11-12H,2-3,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHWBGJRJIIQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2586395.png)

![N-(2-methoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2586398.png)

![[1-[5-(Dimethylsulfamoyl)-2-methylanilino]-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2586407.png)

![N-[2-(4-tert-butylphenoxy)ethyl]acetamide](/img/structure/B2586409.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2586410.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2586411.png)

![2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2586413.png)

![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)